2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-22(19,20)10-4-2-9(3-5-10)8-12(17)16-14-11(13(15)18)6-7-21-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKZMJOZUAJRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide typically involves multiple steps:
-
Formation of the Methylsulfonylphenyl Acetamide Intermediate
Starting Materials: 4-Methylsulfonylphenylacetic acid and an appropriate amine.
Reaction Conditions: The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, followed by reaction with the amine to form the acetamide intermediate.
-
Coupling with Thiophene Derivative
Starting Materials: The acetamide intermediate and a thiophene-3-carboxylic acid derivative.
Reaction Conditions: Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the formation of the amide bond between the acetamide intermediate and the thiophene derivative.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Products: Oxidation of the thiophene ring can lead to sulfoxide or sulfone derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the carboxamide group can yield amine derivatives.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide (NaN₃).
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a potential candidate for new antibiotic development.
Anti-inflammatory Properties: The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Mechanism of Action
The mechanism by which 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as COX-2, reducing the production of pro-inflammatory mediators like prostaglandins.
Receptor Binding: The compound may bind to specific receptors on microbial cells, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Carboxamide Derivatives
Key Observations :
Electron-Withdrawing Effects: The target compound’s methylsulfonyl group is a stronger electron-withdrawing group (EWG) than the chloro () or cyano () groups in analogues. The fluorophenyl group in increases lipophilicity but lacks the hydrogen-bonding capacity of the sulfone group .
Solubility and Bioavailability: The carboxamide group in the target compound improves water solubility compared to ester or cyano derivatives (). The methylsulfonyl group further enhances solubility due to its polar nature, contrasting with the lipophilic methoxyphenyl group in .
Pharmacological Activity
Key Findings :
- The methylsulfonyl group in the target compound may improve binding to enzymatic pockets (e.g., kinases or proteases) compared to the chloro group in , which is associated with DNA alkylation .
- compounds with cyano/ester groups show antioxidant activity, suggesting divergent therapeutic applications compared to the target compound .
Biological Activity
The compound 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide is a member of the sulfonamide class, which has shown significant biological activity in various studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, an acetamido group, and a methylsulfonyl phenyl moiety, which contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related sulfonamide derivatives have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | S. aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | E. faecalis | 62.5 | Disruption of nucleic acid synthesis |
| Compound C | MRSA | 62.216 | Biofilm inhibition |
Anti-Metastatic Properties
The compound has been studied for its potential anti-metastatic effects through the inhibition of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking and extracellular matrix remodeling. Inhibitors of LOX have shown promise in reducing metastasis in cancer models, suggesting that similar compounds could serve as therapeutic agents in oncology .
Table 2: Effects on Lysyl Oxidase Activity
| Compound | IC50 (μM) | Effect on Metastasis |
|---|---|---|
| Compound D | 10.5 | Significant reduction |
| Compound E | 25.0 | Moderate reduction |
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Protein Synthesis : The sulfonamide moiety is known to interfere with bacterial folate synthesis, leading to bactericidal effects .
- LOX Inhibition : The aminomethylene moiety within the structure is crucial for forming a stable enzyme-inhibitor complex, thereby enhancing the compound's potency against LOX .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of a related sulfonamide compound against biofilms formed by MRSA. The results indicated a significant reduction in biofilm viability at concentrations as low as 31.108 μg/mL .
- Cancer Metastasis Model : In vivo studies using mouse models demonstrated that treatment with LOX inhibitors resulted in a marked decrease in metastatic spread compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
